Enhanced Lipophilicity vs. N3-Trifluoroethyl Analog Drives CNS Penetration Potential
The target compound's N3-phenyl substitution yields a computed XLogP3 value of 1.1, representing a 0.5 log unit increase in lipophilicity compared to the N3-trifluoroethyl analog (CAS 2097924-49-5, XLogP3 = 0.6). Both compounds share an identical TPSA of 87.2 Ų, meaning the lipophilicity difference is achieved without altering hydrogen bonding capacity. This is significant because CNS drug design guidelines establish an optimal logP range of 1–5 for passive blood-brain barrier penetration; the target compound falls within this range while the trifluoroethyl analog borders on suboptimal lipophilicity for CNS access. The ΔlogP of +0.5 corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability and volume of distribution [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) — computed octanol-water partition coefficient |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 87.2 Ų |
| Comparator Or Baseline | Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate (CAS 2097924-49-5): XLogP3 = 0.6; TPSA = 87.2 Ų |
| Quantified Difference | ΔXLogP3 = +0.5 (~3.2-fold increase in lipophilicity); ΔTPSA = 0 Ų |
| Conditions | Computed properties from PubChem-derived data (Kuujia database); XLogP3 algorithm |
Why This Matters
For CNS-targeted programs (e.g., neuropsychiatric or neurodegenerative disease research), the target compound's higher lipophilicity predicts superior BBB penetration compared to the trifluoroethyl analog, making it a more suitable starting scaffold for neuroscience applications where CNS exposure is required.
- [1] Kuujia.com. Cas no 2034283-65-1. Computed properties: XLogP3 = 1.1, TPSA = 87.2 Ų. Accessed 2026. View Source
- [2] Kuujia.com. Cas no 2097924-49-5. Computed properties: XLogP3 = 0.6, TPSA = 87.2 Ų. Accessed 2026. View Source
